(E)-3-(3-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(3-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a hydroxyanilino group and a biphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the condensation of an appropriate aldehyde with a ketone in the presence of a base. One possible route is the Claisen-Schmidt condensation, where 3-hydroxyaniline reacts with 4-phenylbenzaldehyde under basic conditions to form the desired enone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbon-carbon double bond can be reduced to form the corresponding saturated ketone.
Substitution: The hydroxyanilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a saturated ketone.
Scientific Research Applications
(E)-3-(3-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (E)-3-(3-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one exerts its effects depends on its specific interactions with molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-hydroxyanilino)-1-phenylprop-2-en-1-one: Similar structure but lacks the biphenyl group.
(E)-3-(4-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one: Similar structure but with a different position of the hydroxy group.
Uniqueness
The presence of both the hydroxyanilino group and the biphenyl group in (E)-3-(3-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one may impart unique chemical properties, such as increased stability or specific reactivity, compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(3-hydroxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20-8-4-7-19(15-20)22-14-13-21(24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-15,22-23H/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYOMYSBPRQSGR-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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